Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. It exhibits nanomolar inhibition of MET kinase activity and has shown robust tumor growth inhibition in a MET-dependent mouse efficacy model [].
Reference: [] Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. https://www.semanticscholar.org/paper/6e4f4714fe00cdad4111a7bed3ecbfe1b19f9220
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, designed through superposition of different chemotypes. It exhibits potent GlyT1 inhibitory activity (IC50 = 1.8 nM) and demonstrates significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects [].
Reference: [] Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. https://www.semanticscholar.org/paper/0c0ad513b9a29d79e17847458135d5d9005f0c4d
Compound Description: NT-0249 is a potent and selective NLRP3 inflammasome inhibitor. It has demonstrated efficacy in cellular and mouse models of inflammation, including a mouse model of cryopyrin-associated periodic syndrome (CAPS) [].
Compound Description: AZD4205 acts as a highly selective Janus Kinase 1 (JAK1) inhibitor. It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer xenograft model [].
Compound Description: PF-06459988 is a third-generation irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, particularly those containing the T790M mutation. It demonstrates high potency and specificity to drug-resistant EGFR mutants while sparing wild-type EGFR [].
Compound Description: PF-06747775 is another irreversible inhibitor of oncogenic EGFR mutants, demonstrating potency against common mutations like exon 19 deletion, L858R, and double mutants T790M/L858R and T790M/Del. This compound also shows selectivity over wild-type EGFR and possesses desirable ADME properties [].
Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor. It exhibits specificity for the activated kinase conformation, a desirable property in drug development, as it may reduce off-target effects. MK-8033 has shown complete tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model [].
Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinases ERK1/2. It is being investigated as a potential treatment for cancers driven by the RAS/RAF/MEK/ERK signaling pathway [].
Compound Description: APD791 is a high-affinity 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It exhibits potent antiplatelet activity and vascular pharmacology. It inhibits 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation and shows efficacy in various in vitro and in vivo models [].
Reference: [] APD791, 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, a Novel 5-Hydroxytryptamine 2A Receptor Antagonist: Pharmacological Profile, Pharmacokinetics, Platelet Activity and Vascular Biology https://www.semanticscholar.org/paper/b4cb07a30427810925946cc3232644717fd8e2af
Compound Description: This compound acts as a high-affinity A2B adenosine receptor (AdoR) antagonist, demonstrating significant selectivity over other AdoR subtypes (A1, A2A, and A3). Its development stemmed from the hypothesis that selective A2B AdoR antagonism could offer therapeutic benefits in treating asthma [].
Reference: [] Novel 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines: high affinity and selective A2B adenosine receptor antagonists.https://www.semanticscholar.org/paper/ddc44fc59092a8dbe83172307427f1142409e786
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.